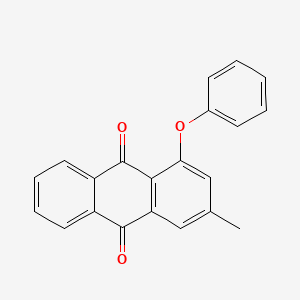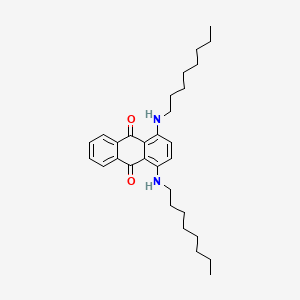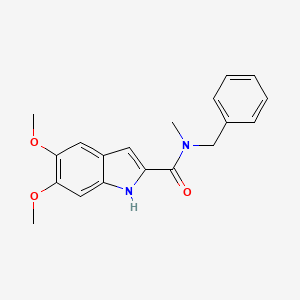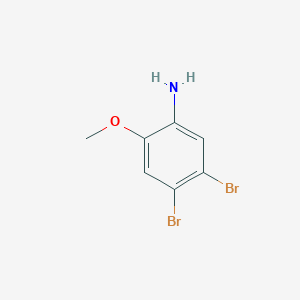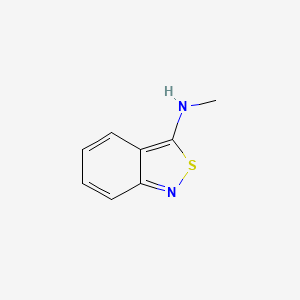
3-(Methylamino)-2,1-benzisothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylamino)-2,1-benzisothiazole is an organic compound that belongs to the class of benzisothiazoles. This compound features a benzene ring fused with an isothiazole ring, with a methylamino group attached to the third position of the benzisothiazole structure. Benzisothiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-2,1-benzisothiazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzenethiol with methyl isocyanate can lead to the formation of the desired benzisothiazole derivative. The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran (THF) and may be catalyzed by a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-(Methylamino)-2,1-benzisothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Nucleophiles like halides, solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzisothiazole derivatives.
Substitution: Various substituted benzisothiazole derivatives depending on the nucleophile used.
科学的研究の応用
3-(Methylamino)-2,1-benzisothiazole has several scientific research applications across various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial applications
作用機序
The mechanism of action of 3-(Methylamino)-2,1-benzisothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
- 3-(Methylamino)-2,1-benzisothiazole
- Methylaminoquinolines
- Dimethylaminoquinolines
Comparison
This compound is unique due to its benzisothiazole structure, which imparts distinct chemical and biological properties. Compared to methylaminoquinolines and dimethylaminoquinolines, this compound may exhibit different reactivity and biological activities due to the presence of the isothiazole ring .
特性
CAS番号 |
700-07-2 |
|---|---|
分子式 |
C8H8N2S |
分子量 |
164.23 g/mol |
IUPAC名 |
N-methyl-2,1-benzothiazol-3-amine |
InChI |
InChI=1S/C8H8N2S/c1-9-8-6-4-2-3-5-7(6)10-11-8/h2-5,9H,1H3 |
InChIキー |
ARUJVDNZYGIUGB-UHFFFAOYSA-N |
正規SMILES |
CNC1=C2C=CC=CC2=NS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)
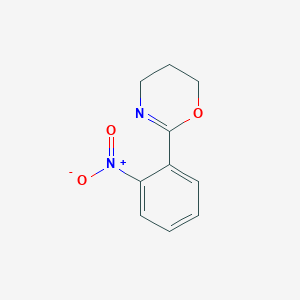
![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)

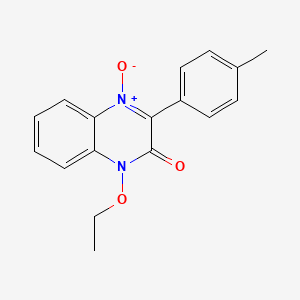
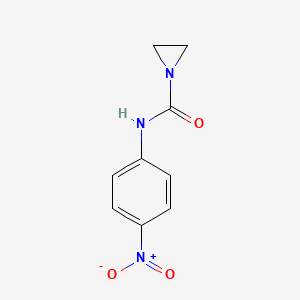
![2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone](/img/structure/B14165598.png)
![2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14165612.png)
